molecular formula C6H7ClN2 B15097109 2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole

Cat. No.: B15097109
M. Wt: 142.58 g/mol
InChI Key: CKIBSJGYMJHCMD-UHFFFAOYSA-N
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Description

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis, providing an efficient pathway for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, and various reducing agents for reduction reactions . Substitution reactions often involve the use of nucleophiles to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles .

Scientific Research Applications

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors and drug candidates.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

2-chloro-1,4,5,6-tetrahydrocyclopenta[d]imidazole

InChI

InChI=1S/C6H7ClN2/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H,8,9)

InChI Key

CKIBSJGYMJHCMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N2)Cl

Origin of Product

United States

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